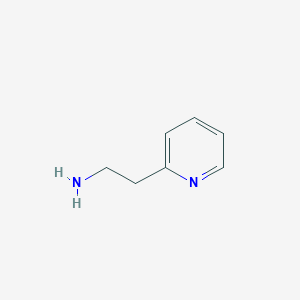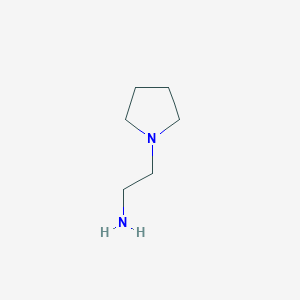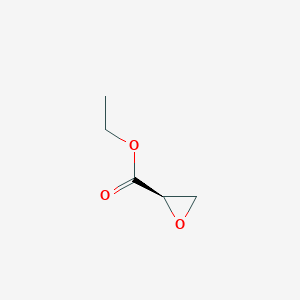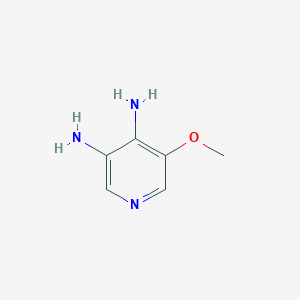
5-Methoxypyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyridine-3,4-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The methoxy group attached to the pyridine ring at the 5th position indicates the presence of an ether functional group, which can influence the chemical behavior and reactivity of the compound.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often involves the alkylation of pyrimidine rings or the cyclization of precursor molecules to form the pyridine ring . In the case of 5-methoxypyridine-3,4-diamine, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through reactions such as substitution, oxidation, nitration, and ammoniation . These methods suggest that the synthesis of 5-methoxypyridine-3,4-diamine would likely involve similar steps, starting from a suitable pyridine precursor and introducing the methoxy and amino groups at the appropriate positions on the ring.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their chemical properties and reactivity. The presence of substituents on the pyridine ring, such as methoxy and amino groups, can significantly affect the electron distribution within the molecule. For example, the methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring and influence its reactivity towards electrophilic substitution reactions . The amino groups, being basic in nature, can also participate in hydrogen bonding and other non-covalent interactions, which can be important in the formation of crystal structures and in the compound's biological activity .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The reactivity of these compounds can be influenced by the nature and position of substituents on the pyridine ring. For example, halogenated pyridine derivatives can undergo nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile . Methoxypyridines can also be involved in key steps of complex organic syntheses, such as the Eschenmoser Claisen rearrangement, which is used to construct quaternary carbon centers in the synthesis of natural products like Lycopodium alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxypyridine-3,4-diamine would be influenced by its molecular structure. The presence of the methoxy group could confer increased solubility in organic solvents due to its ether linkage. The amino groups would contribute to the basicity of the compound and could also affect its solubility in aqueous solutions. The compound's melting and boiling points, solubility, and stability would be determined by the intermolecular forces present, such as hydrogen bonding and π-π interactions, which are common in aromatic compounds with substituents capable of forming such interactions .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Methoxypyridine compounds, including derivatives of 5-Methoxypyridine-3,4-diamine, have been utilized in organic synthesis, showcasing their versatility in forming complex molecules. For example, Saggiomo and Lüning (2008) highlighted the remarkable stability of imino macrocycles derived from methoxypyridine, showing their potential in synthesizing stable macrocyclic structures in water, which is crucial for developing water-compatible catalytic systems (Saggiomo & Lüning, 2008). Additionally, Bisai and Sarpong (2010) demonstrated the utility of methoxypyridine as a masked pyridone in the concise synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its role in complex natural product synthesis (Bisai & Sarpong, 2010).
Material Science
In the realm of material science, methoxypyridine derivatives have been explored for their photophysical properties and potential applications in luminescent materials and sensors. Ahipa et al. (2014) synthesized a series of luminescent methoxypyridine-based compounds with potential applications as mesogens, which are compounds that exhibit mesophases and can be used in liquid crystal technologies. Their study provides insights into the structural requirements for achieving specific liquid crystalline phases and luminescence properties (Ahipa et al., 2014).
Medicinal Chemistry
In medicinal chemistry, methoxypyridine derivatives have shown promise as bioactive molecules. Arya et al. (2013) synthesized amidine and bis amidine derivatives from cyanopyridine and cyanopyrazine, including methoxypyridine derivatives, evaluating their anti-inflammatory and anticancer activities. Their findings suggest that certain methoxypyridine derivatives exhibit significant bioactivity, highlighting their potential in drug discovery (Arya et al., 2013).
Eigenschaften
IUPAC Name |
5-methoxypyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSDDCFASAQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563737 |
Source


|
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridine-3,4-diamine | |
CAS RN |
127356-27-8 |
Source


|
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
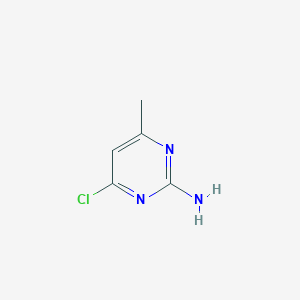
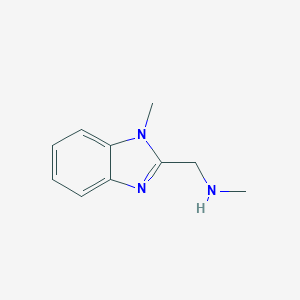
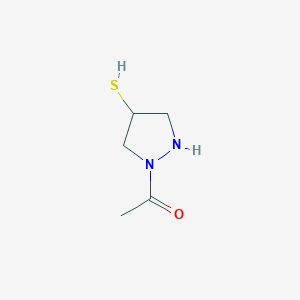
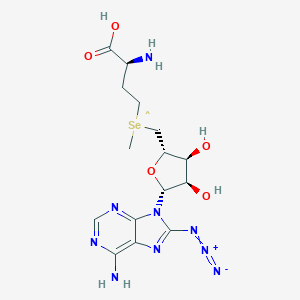
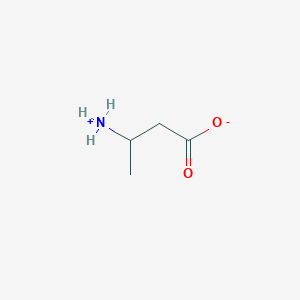
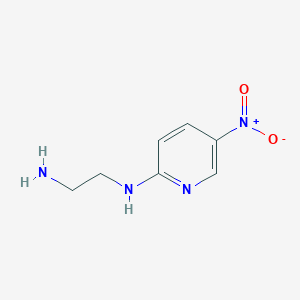


![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
